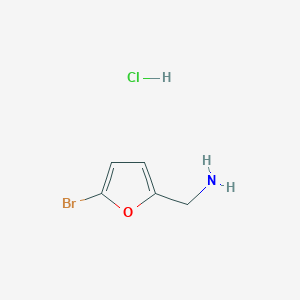

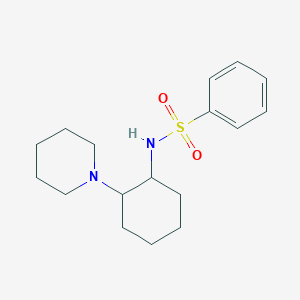

![molecular formula C11H6N2O4 B2384318 1,2-Dihydroxycyclobuta[b]quinoxaline-5-carboxylic acid CAS No. 1447965-91-4](/img/structure/B2384318.png)

1,2-Dihydroxycyclobuta[b]quinoxaline-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2-Dihydroxycyclobuta[b]quinoxaline-5-carboxylic acid (DHQX) is a heterocyclic compound. It has a molecular formula of C11H6N2O4 .

Molecular Structure Analysis

The molecular structure of DHQX consists of 11 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The average mass is 230.176 Da and the monoisotopic mass is 230.032761 Da .科学的研究の応用

Synthesis and Chemical Properties

Novel Synthesis Approaches : A new protocol was developed for synthesizing 1,2-dihydrocyclobuta[b]quinoline derivatives from isocyanophenyl-substituted methylenecyclopropanes. This method involves a formal insertion of isocyanide carbon into a C-C bond, demonstrating broad substrate scope and yielding products in moderate to excellent yields. This highlights the compound's versatility in synthetic chemistry and its potential as an intermediate for further chemical transformations (Liu et al., 2017).

Catalysis and Reaction Mechanisms : The study on ketene and its derivatives, including the reactions of 3-oxocyclobuta[c]quinoline-2-spiro-2'-oxetane, reveals insights into cycloaddition via ortho-azaquinodimethane, showcasing the compound's role in facilitating complex chemical reactions. This work contributes to understanding the mechanistic pathways in the synthesis of quinoxaline derivatives, emphasizing the strategic use of these compounds in constructing complex heterocyclic structures (Chiba et al., 1983).

Applications Beyond Pharmacology

Material Science and Catalysis : Mercuric iodide has been utilized as an oxidizing agent for the synthesis of quinoxaline, a process that underscores the reactivity and utility of quinoxaline derivatives in material science. This method offers a green and efficient pathway for quinoxaline synthesis, potentially applicable in creating materials with unique electronic and optical properties (Kotharkar & Shinde, 2006).

Environmental Implications : The detoxification of carcinogenic polyhalogenated quinones by hydroxamic acids, involving an unusual double Lossen rearrangement mechanism, presents a novel approach to mitigating environmental pollutants. This research suggests that derivatives of quinoxaline could play a role in environmental protection strategies, offering a chemical basis for the degradation of persistent organic pollutants (Zhu et al., 2010).

Safety And Hazards

According to a safety data sheet, this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray . It should be used only outdoors or in a well-ventilated area .

特性

IUPAC Name |

1,2-dihydroxycyclobuta[b]quinoxaline-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6N2O4/c14-9-7-8(10(9)15)13-6-3-4(11(16)17)1-2-5(6)12-7/h1-3,14-15H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGPJVOZPQKPIIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)N=C3C(=C(C3=N2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dihydroxycyclobuta[b]quinoxaline-5-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

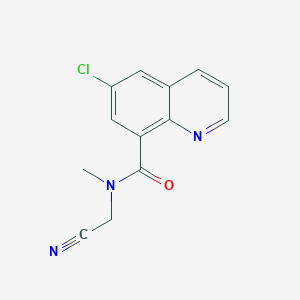

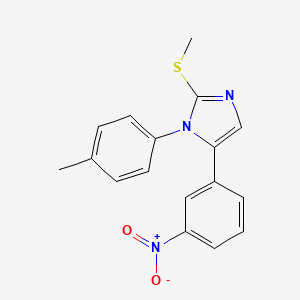

![4-({[3-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoyl]amino}methyl)benzoic acid](/img/structure/B2384237.png)

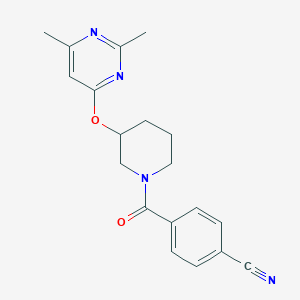

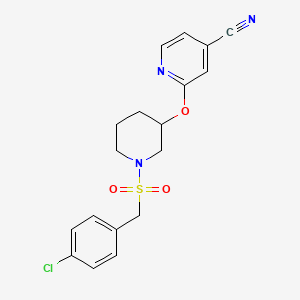

![N-cycloheptyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide](/img/structure/B2384239.png)

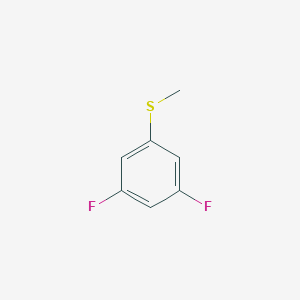

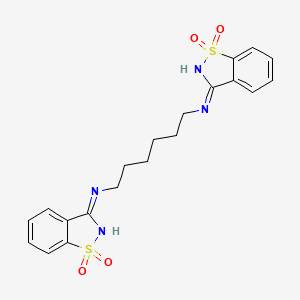

![2-fluoro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2384243.png)

![2-(4-chlorophenoxy)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)acetamide](/img/structure/B2384247.png)

![1-(4-chlorophenyl)-3-hydroxy-3-(4-methoxyphenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2384248.png)

![5-(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2384251.png)